
3-Hydroxy-3-phenylisoindolin-1-one
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Overview
Description
3-Hydroxy-3-phenylisoindolin-1-one is a compound belonging to the class of isoindolin-1-ones, which are important building blocks for several natural products and pharmaceuticals This compound is characterized by a hydroxy group and a phenyl group attached to the isoindolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-hydroxy-3-phenylisoindolin-1-one involves the iridium-catalyzed asymmetric [3+2] annulation of aromatic ketimines with alkynes via C–H activation . This reaction is typically carried out in the presence of a cationic iridium/binap catalyst, which enables the formation of the desired product with high enantioselectivity. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C.
Another method involves the use of continuous flow crystallization processes, which have been shown to deliver high productivities and purities . This method is particularly advantageous for industrial-scale production due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenylisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindolinone derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-hydroxy-3-phenylisoindolin-1-one exhibit significant anticancer properties. A study highlighted the synthesis of various isoindolinone derivatives that demonstrated the ability to inhibit specific enzymes involved in cancer progression. These findings suggest a promising avenue for developing new cancer therapies based on this compound .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been studied for its effects on neurodegenerative diseases, with preliminary results indicating that it may help mitigate oxidative stress and inflammation in neuronal cells. This could lead to therapeutic strategies for conditions such as Alzheimer's and Parkinson's disease .
Materials Science
Organic Semiconductors
this compound serves as an important intermediate in synthesizing organic semiconductors. The compound can be utilized to create materials with desirable electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Conjugated Polymers
The compound is also involved in the synthesis of conjugated polymers, which are essential for various electronic applications. Its structural properties allow it to participate in forming polymers that exhibit high conductivity and stability, which are crucial for modern electronic devices .
Catalysis
Catalytic Applications
Recent studies have explored the use of this compound in catalysis, particularly in reactions involving palladium-copper bimetallic nanoparticles. These catalysts have shown effectiveness in synthesizing isoindolinone derivatives through domino reactions, highlighting the compound's utility in facilitating chemical transformations .
Case Studies
Mechanism of Action
The mechanism of action of 3-hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(3,5-dimethoxyphenyl)isoindolin-1-one: This compound has similar structural features but with additional methoxy groups, which can influence its reactivity and applications.
2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: Another similar compound with an isopropyl group, which can affect its physical and chemical properties.
Uniqueness
3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
Biological Activity
3-Hydroxy-3-phenylisoindolin-1-one (often abbreviated as 3-HPI) is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the isoindolinone family, characterized by a bicyclic structure that includes a phenyl group. Its molecular formula is C15H13N, and it exhibits both hydrophilic and lipophilic properties, which may influence its bioavailability and interaction with biological targets.
The biological activity of 3-HPI is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems:
- Enzyme Inhibition : 3-HPI has been shown to inhibit various enzymes, which can modulate metabolic pathways. For instance, it acts as an inhibitor of certain kinases and phosphatases, affecting cell signaling pathways that are crucial for cell growth and differentiation.
- Receptor Modulation : The compound can also modulate receptor functions, influencing neurotransmitter systems and potentially offering therapeutic effects in neurological disorders .
Biological Activities
Research has identified several key biological activities associated with 3-HPI:
- Anticancer Activity : Studies have demonstrated that 3-HPI exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : The compound has shown effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary studies indicate that 3-HPI may protect neuronal cells from oxidative stress, which is beneficial in conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-HPI, yielding significant insights:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : In vitro studies have shown that treatment with 3-HPI leads to significant reductions in cell viability in breast cancer and leukemia cell lines. The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis.
- Neuroprotective Mechanisms : Animal models treated with 3-HPI demonstrated improved cognitive function and reduced markers of neuroinflammation when subjected to oxidative stress challenges. This suggests that the compound may have protective roles against neurodegenerative diseases .
Properties
CAS No. |
6637-53-2 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
InChI Key |
GWFDPVAJYRXYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
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